molecular formula C19H23N3O4 B12751832 alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol CAS No. 64511-40-6

alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol

Katalognummer: B12751832
CAS-Nummer: 64511-40-6
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: XNAQTAYNWLIRJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Reagents: Phenyl halide, ethanol

    Conditions: Catalytic amount of a base, such as triethylamine

    Reaction: Final coupling to form alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol typically involves multiple steps One common route starts with the preparation of the 3-nitrophenoxy intermediate, which is then reacted with a piperazine derivative

  • Step 1: Preparation of 3-Nitrophenoxy Intermediate

      Reagents: 3-nitrophenol, alkyl halide

      Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate

      Reaction: Nucleophilic substitution to form the 3-nitrophenoxy compound

  • Step 2: Reaction with Piperazine Derivative

      Reagents: 3-nitrophenoxy compound, piperazine

      Conditions: Solvent such as ethanol or methanol, reflux conditions

      Reaction: Formation of the piperazine ring

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides in the presence of a base such as sodium hydride

Major Products

    Oxidation: Formation of an amine derivative

    Reduction: Formation of a cyclohexyl derivative

    Substitution: Formation of various substituted piperazine derivatives

Wissenschaftliche Forschungsanwendungen

Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The nitrophenoxy moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can interact with various receptors or enzymes. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
  • Beta-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
  • Gamma-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Eigenschaften

64511-40-6

Molekularformel

C19H23N3O4

Molekulargewicht

357.4 g/mol

IUPAC-Name

1-(3-nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H23N3O4/c23-18(15-26-19-8-4-7-17(13-19)22(24)25)14-20-9-11-21(12-10-20)16-5-2-1-3-6-16/h1-8,13,18,23H,9-12,14-15H2

InChI-Schlüssel

XNAQTAYNWLIRJP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.